molecular formula C19H14F3NO3 B12342996 4-Ethoxymethylene-2-(3-trifluoromethyl-phenyl)-4H-isoquinoline-1,3-dione

4-Ethoxymethylene-2-(3-trifluoromethyl-phenyl)-4H-isoquinoline-1,3-dione

Cat. No.: B12342996
M. Wt: 361.3 g/mol
InChI Key: MNKBUXYWTDGDDQ-WJDWOHSUSA-N
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Description

4-Ethoxymethylene-2-(3-trifluoromethyl-phenyl)-4H-isoquinoline-1,3-dione is a synthetic organic compound with the molecular formula C19H14F3NO3 It is known for its unique structure, which includes an ethoxymethylene group and a trifluoromethyl-phenyl group attached to an isoquinoline-dione core

Preparation Methods

The synthesis of 4-Ethoxymethylene-2-(3-trifluoromethyl-phenyl)-4H-isoquinoline-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of an appropriate isoquinoline derivative with an ethoxymethylene reagent under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to ensure consistency and efficiency.

Chemical Reactions Analysis

4-Ethoxymethylene-2-(3-trifluoromethyl-phenyl)-4H-isoquinoline-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced isoquinoline derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the isoquinoline core are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts under acidic or basic conditions.

Scientific Research Applications

4-Ethoxymethylene-2-(3-trifluoromethyl-phenyl)-4H-isoquinoline-1,3-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Ethoxymethylene-2-(3-trifluoromethyl-phenyl)-4H-isoquinoline-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The ethoxymethylene and trifluoromethyl-phenyl groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

4-Ethoxymethylene-2-(3-trifluoromethyl-phenyl)-4H-isoquinoline-1,3-dione can be compared with other isoquinoline derivatives, such as:

    4-Methyl-2-(3-trifluoromethyl-phenyl)-4H-isoquinoline-1,3-dione: Similar structure but with a methyl group instead of an ethoxymethylene group.

    4-Ethoxymethylene-2-phenyl-4H-isoquinoline-1,3-dione: Lacks the trifluoromethyl group, which may affect its chemical properties and biological activities.

    4-Ethoxymethylene-2-(4-fluorophenyl)-4H-isoquinoline-1,3-dione: Contains a fluorophenyl group instead of a trifluoromethyl-phenyl group, leading to different reactivity and applications.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not observed in other similar compounds.

Properties

Molecular Formula

C19H14F3NO3

Molecular Weight

361.3 g/mol

IUPAC Name

(4Z)-4-(ethoxymethylidene)-2-[3-(trifluoromethyl)phenyl]isoquinoline-1,3-dione

InChI

InChI=1S/C19H14F3NO3/c1-2-26-11-16-14-8-3-4-9-15(14)17(24)23(18(16)25)13-7-5-6-12(10-13)19(20,21)22/h3-11H,2H2,1H3/b16-11-

InChI Key

MNKBUXYWTDGDDQ-WJDWOHSUSA-N

Isomeric SMILES

CCO/C=C\1/C2=CC=CC=C2C(=O)N(C1=O)C3=CC=CC(=C3)C(F)(F)F

Canonical SMILES

CCOC=C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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